molecular formula C21H22N6O B2661991 4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine CAS No. 844859-57-0

4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine

Cat. No. B2661991
CAS RN: 844859-57-0
M. Wt: 374.448
InChI Key: CKFRCYJNWDOPEJ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidines are six-membered heterocyclic compounds that contain two nitrogen atoms and are found throughout nature in various forms . They are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various linker groups .


Molecular Structure Analysis

The structure of these compounds is established by NMR spectroscopy and X-ray diffraction analysis .


Chemical Reactions Analysis

The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells . For instance, compound 5e was found to inhibit the catalytical activity of PARP1 at various tested concentrations .

Scientific Research Applications

Herbicidal Activity

Compounds containing 4,6-dimethylpyrimidin-2-yl moieties, such as the one , have been found to possess high herbicidal activity against monocotyledonous plants . They have been used to control gramineous weeds .

Synthesis of Novel Compounds

This compound has been used as a starting material in the synthesis of novel compounds, such as 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates . These novel compounds were characterized by IR, 1H-NMR, MS spectra, and elemental analyses .

Antiviral Activity

Some compounds with 4,6-dimethylpyrimidin-2-yl moieties have exhibited substantial antiviral activity . This suggests potential applications in the development of antiviral drugs.

Synthesis Under Microwave Irradiation

The compound has been synthesized under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . This method could be used in the large-scale production of the compound.

Biological Activities

Pyrimidine analogs, such as the one , have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, and anticancer activities . This suggests potential applications in the development of new drugs for various diseases.

Synthesis of Tetrazolyl Derivatives

New tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis .

properties

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-13-12-14(2)23-21(22-13)27-10-8-26(9-11-27)20-19-18(24-15(3)25-20)16-6-4-5-7-17(16)28-19/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFRCYJNWDOPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC4=C3OC5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine

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